molecular formula C21H21N3O2 B2624736 5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene CAS No. 1206992-67-7

5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene

Cat. No.: B2624736
CAS No.: 1206992-67-7
M. Wt: 347.418
InChI Key: UCSVPTZUSMOSLL-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework comprising a fused bicyclo[6.4.0] system with three nitrogen atoms (2,5,7-positions) and a conjugated tetraene backbone. The 4-phenyloxane-4-carbonyl substituent introduces steric bulk and electron-withdrawing characteristics, influencing its reactivity and intermolecular interactions. The tricyclic core provides structural rigidity, as seen in analogous systems like 2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene derivatives, which exhibit enhanced stability and unique electronic properties due to π-conjugation .

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-19(21(10-14-26-15-11-21)16-6-2-1-3-7-16)24-13-12-23-18-9-5-4-8-17(18)22-20(23)24/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSVPTZUSMOSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs include:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene 2,5,7-Triazatricyclo[6.4.0.0^{2,6}] 4-Phenyloxane-4-carbonyl Not explicitly provided High steric hindrance; electron-deficient core due to carbonyl and N-atoms
3-{2,5,7-Triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,4-thiazepan-5-one (CAS 1396627-63-6) 2,5,7-Triazatricyclo[6.4.0.0^{2,6}] 1,4-Thiazepan-5-one C15H16N4O2S 316.38 Thiazepanone introduces sulfur and amide functionality; moderate polarity
2,7-Diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid 2,7-Diazatricyclo[6.4.0.0^{2,6}] Carboxylic acid at position 11 Not explicitly provided High acidity (pKa ~3.5–4.0); rigid conjugated system
11-Amino-N-cyclohexyl-N,3-dimethyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,6,9,11-pentene-4-carboxamide hydrochloride 2,7-Diazatricyclo[6.4.0.0^{2,6}] Thia-substituted carboxamide; cyclohexyl C18H23ClN4OS 378.93 Enhanced solubility (hydrochloride salt); sulfur enhances π-π stacking

Key Observations :

  • Substituent Effects : The phenyloxane group’s bulk may reduce solubility compared to carboxylic acid derivatives (e.g., ), but it could improve membrane permeability in drug design .
Physicochemical Properties
  • Lipophilicity: The phenyloxane substituent likely elevates logP values relative to the thiazepanone derivative (CAS 1396627-63-6), which has a polar thioamide group .
  • Acidity/Basicity : The triaza core’s basicity is moderated by electron-withdrawing carbonyl groups, contrasting with the strongly acidic carboxylic acid in ’s compound .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol

The compound features a triazatricyclo framework that contributes to its unique reactivity and biological interactions. The presence of the phenyloxane moiety may enhance its affinity for biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, triazine derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of triazine derivatives that demonstrated selective cytotoxicity against breast cancer cells, suggesting that the triazine core may play a crucial role in mediating these effects.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

  • Research Findings : A comparative analysis of various triazine derivatives revealed that certain substitutions significantly enhanced their antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Many triazine derivatives act as inhibitors of key enzymes involved in cellular metabolism.
  • DNA Interaction : The planar structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)15Journal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus10Antimicrobial Agents
AntimicrobialEscherichia coli12Journal of Antibiotics

Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityObservations
5-(4-Phenyloxane)Moderate AnticancerEnhanced activity with phenyl group
Triazine DerivativeHigh AntimicrobialEffective against gram-positive bacteria

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